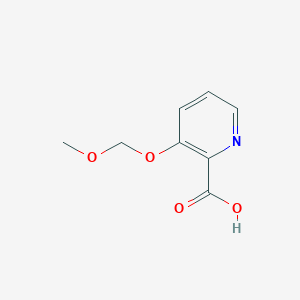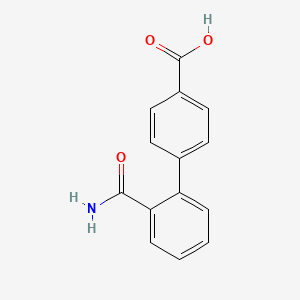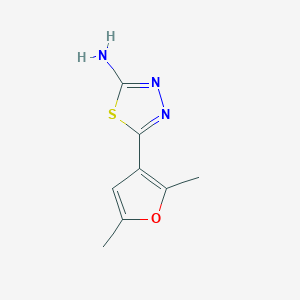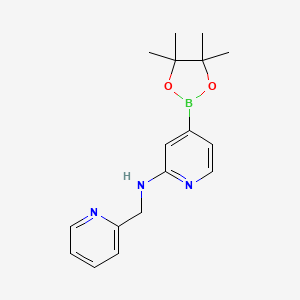
3-(Methoxymethoxy)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This compound is a derivative of pyridinecarboxylic acid, characterized by the presence of a methoxymethoxy group at the 3-position and a carboxylic acid group at the 2-position of the pyridine ring.
Métodos De Preparación
The synthesis of 3-(Methoxymethoxy)pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyridine-2-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
3-(Methoxymethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Methoxymethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The molecular targets and pathways involved in its action are still under investigation, but its ability to modulate enzyme activity makes it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
3-(Methoxymethoxy)pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acid derivatives, such as:
Picolinic acid (2-pyridinecarboxylic acid): This compound has a carboxylic acid group at the 2-position of the pyridine ring, similar to this compound, but lacks the methoxymethoxy group.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): This compound has a carboxylic acid group at the 4-position of the pyridine ring and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acid derivatives.
Propiedades
Fórmula molecular |
C8H9NO4 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
3-(methoxymethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-12-5-13-6-3-2-4-9-7(6)8(10)11/h2-4H,5H2,1H3,(H,10,11) |
Clave InChI |
XPQICLRVFZGTLR-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(N=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)

![N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide](/img/structure/B13877390.png)








![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)


